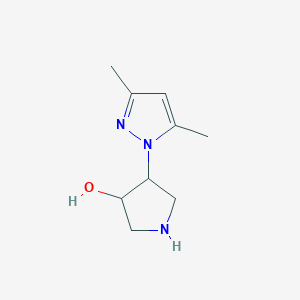
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is synthesized using a specific method. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is not fully understood. However, research suggests that the compound may inhibit the production of pro-inflammatory cytokines, which play a role in the development of neurodegenerative diseases. Additionally, the compound may also have antioxidant properties, which could protect against oxidative stress-induced damage.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol has several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, the compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol in lab experiments is its ability to cross the blood-brain barrier. This property makes the compound a potential drug delivery system for treating neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its cost and availability.
Direcciones Futuras
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol. One potential direction is to study the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could investigate the compound's potential as a drug delivery system for delivering drugs across the blood-brain barrier. Finally, researchers could explore the compound's potential as a tool for studying the mechanisms of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anti-inflammatory agent and a possible treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJAXKLNZUYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CNCC2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



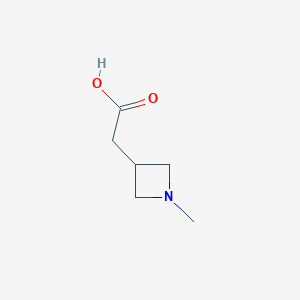
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)
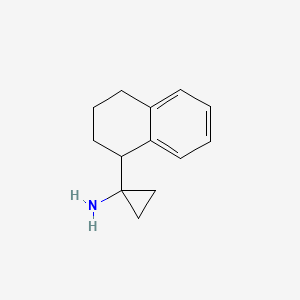

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B3232609.png)
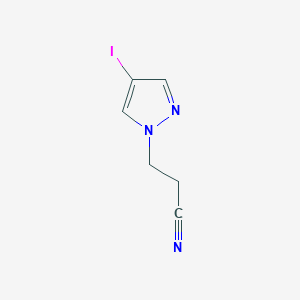
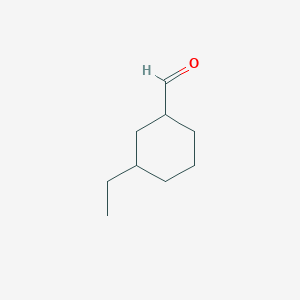
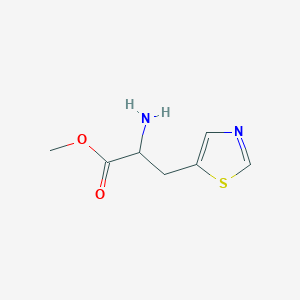
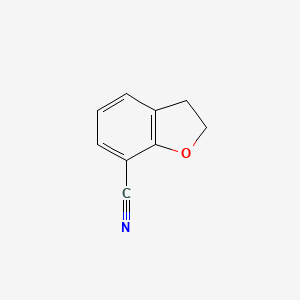
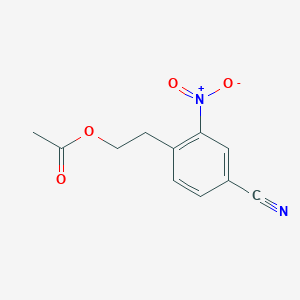
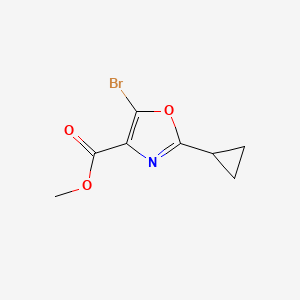
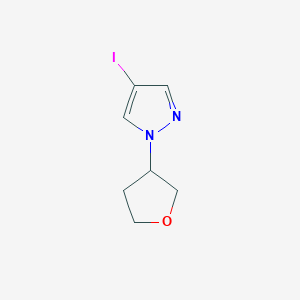
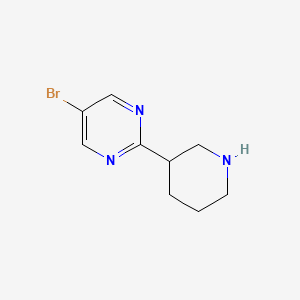
[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)